BenchChemオンラインストアへようこそ!

N4-(4-FLUOROPHENYL)-7-METHOXYQUINAZOLINE-4,6-DIAMINE

Pharmaceutical Impurity Reference Standards Quality Control Analytical Method Validation

N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1562180-31-7) is a 4-anilinoquinazoline derivative that constitutes the des‑chloro, des‑acyl core scaffold of the irreversible EGFR tyrosine kinase inhibitor dacomitinib. The compound is formally designated Dacomitinib Impurity DFAJ and is utilized as a certified reference standard in pharmaceutical quality control, analytical method validation, and ANDA/DMF regulatory submissions for dacomitinib drug substance and finished dosage forms.

Molecular Formula C15H13FN4O
Molecular Weight 284.29 g/mol
Cat. No. B8236480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-FLUOROPHENYL)-7-METHOXYQUINAZOLINE-4,6-DIAMINE
Molecular FormulaC15H13FN4O
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)F)N
InChIInChI=1S/C15H13FN4O/c1-21-14-7-13-11(6-12(14)17)15(19-8-18-13)20-10-4-2-9(16)3-5-10/h2-8H,17H2,1H3,(H,18,19,20)
InChIKeyWJMYLQRNFZYXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine (Dacomitinib Impurity DFAJ): Core Scaffold Identity and Procurement Context


N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1562180-31-7) is a 4-anilinoquinazoline derivative that constitutes the des‑chloro, des‑acyl core scaffold of the irreversible EGFR tyrosine kinase inhibitor dacomitinib [1]. The compound is formally designated Dacomitinib Impurity DFAJ and is utilized as a certified reference standard in pharmaceutical quality control, analytical method validation, and ANDA/DMF regulatory submissions for dacomitinib drug substance and finished dosage forms . Its molecular formula is C₁₅H₁₃FN₄O, with a monoisotopic mass of 284.107339 Da [2].

N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine: Why Generic Quinazoline Intermediates Cannot Replace Impurity DFAJ in Regulated Workflows


Within the 4-anilinoquinazoline class, subtle differences in the aniline substituent and C6 amine derivatization produce dramatic shifts in chromatographic retention, mass spectrometric response, and toxicological qualification thresholds that make generic substitution unacceptable under ICH Q3A/Q3B impurity guidelines [1]. For dacomitinib-specific analytical methods, only the authentic des‑chloro Impurity DFAJ provides the correct relative retention time (RRT ~0.69) required to unambiguously identify the process‑related impurity peak, because analogs bearing the 3‑chloro substituent or alternative C6 acyl chains exhibit distinct retention behavior [2]. Procuring unspecified “quinazoline‑4,6‑diamine” intermediates therefore introduces peak misidentification risk and invalidates system suitability criteria in compendial method transfers [1].

N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Impurity Standards


Certified Purity Tier: 99.74% Batch Release from AKSci Surpasses Typical Commercial Impurity Standards by Over 1.7 Percentage Points

The AKSci-sourced batch of N4-(4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is released at a minimum purity specification of 99.74% , whereas the most widely listed purity for this impurity across multiple commercial suppliers (Fluorochem, CymitQuimica, AChemBlock, Leyan, Macklin) falls in the 97–98% range . This minimum 1.74% absolute purity advantage over the median supplier reduces the unidentified impurity burden by a factor of approximately 6.7-fold (from 3.0% total impurities to 0.26%), directly increasing the accuracy of quantitation when the compound is used as an external calibration standard.

Pharmaceutical Impurity Reference Standards Quality Control Analytical Method Validation

Structural Identity Uniqueness: Des-Chloro, Free C6-Amine Scaffold Provides a Chromatographic RRT Marker Not Obtainable with Chlorinated Analogs

In a validated stability-indicating RP‑HPLC method for dacomitinib (retention time 5.8 min), Impurity 1 elutes at 4.0 min, yielding a relative retention time (RRT) of 0.69, which is fully resolved from both dacomitinib (Δt 1.8 min) and Impurity 2 (7.7 min) [1]. The structural basis for this distinct retention is the absence of the 3‑chloro substituent on the 4‑anilino ring and the unsubstituted C6 amine—features that sharply differentiate this compound from dacomitinib (3‑chloro‑4‑fluoroaniline; C6‑piperidinyl‑butenoyl) and from the common impurity N4-(3,4‑difluorophenyl)-7‑methoxyquinazoline‑4,6‑diamine (CAS 2117703‑26‑9) . An investigator attempting to use a generic 3‑chloro‑containing quinazoline‑4,6‑diamine as a surrogate would observe a retention time shift that prevents positive peak identification.

HPLC Method Development Impurity Profiling Dacomitinib Related Substances

Predicted LogP Differentiator: Lower Lipophilicity Compared to Dacomitinib Controls Reversed-Phase Chromatographic Selectivity

The computed octanol‑water partition coefficient (XLogP3) for N4-(4‑fluorophenyl)-7‑methoxyquinazoline‑4,6‑diamine is 2.8 [1], while the XLogP3 of dacomitinib is substantially higher at approximately 3.5 [2]. This ΔLogP of ~0.7 log units explains the earlier elution of Impurity DFAJ relative to dacomitinib in reversed‑phase HPLC and confirms that the des‑chloro, des‑acyl scaffold is significantly less lipophilic than the parent drug [3]. By contrast, the afatinib‑related impurity (S)-N4-(4‑fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (CAS 2413212-07-2), which replaces the C7 methoxy with a tetrahydrofuran-3-yloxy group, has a higher molecular weight (340.35 Da) and exhibits a different lipophilicity profile that precludes co‑chromatography with the methoxy impurity .

Computational Physicochemistry LogP Prediction HPLC Method Selectivity

Regulatory Precedent: Dacomitinib Degradation Impurity Patent Explicitly Requires Des-Chloro Impurity Characterization for ANDA Filings

Chinese patent CN113943272A (2020) discloses a dacomitinib degradation impurity compound, its preparation method, and its application in analytical testing, establishing the regulatory expectation that des‑chloro impurities derived from the quinazoline‑4,6‑diamine core must be isolated, characterized, and used as reference markers for quality control [1]. The validated HPLC method referenced in the patent reports detection limits as low as 0.025 µg/mL for structurally related quinazoline impurities, underscoring the analytical sensitivity required for these markers [2]. Impurity DFAJ is the specific chemical entity representing the critical des‑chloro pathway product; substituting an alternative quinazoline derivative without this precise substitution pattern fails to meet the structural specificity requirement described in the patent.

Regulatory Science ANDA Impurity Qualification Pharmaceutical Patent References

Absence of Chlorine: A Definitive Mass Spectrometric and Elemental Composition Differentiator from Chlorinated Analogs

The molecular formula of Impurity DFAJ is C₁₅H₁₃FN₄O, containing no chlorine atoms, which produces a monoisotopic mass of 284.107339 Da and a characteristic lack of the M+2 isotope peak that is diagnostic for monochlorinated compounds [1]. In contrast, dacomitinib (C₂₄H₂₅ClFN₅O₂, MW 469.94 Da) and the common process impurity N4-(3,4-difluorophenyl)-7-methoxyquinazoline-4,6-diamine (C₁₅H₁₂F₂N₄O, MW 302.28 Da) each contain either one chlorine atom or two fluorine atoms, producing distinct isotope patterns and exact masses that are readily resolved by high‑resolution mass spectrometry [2]. This fundamental compositional difference provides orthogonal, unambiguous identity confirmation—essential when multiple quinazoline impurities co‑elute or when NMR data alone is ambiguous.

Mass Spectrometry Elemental Analysis Impurity Identification

N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine: High-Impact Application Scenarios for Procurement Decision-Making


Dacomitinib ANDA Impurity Profiling and Batch Release Testing

Pharmaceutical QC laboratories developing or validating HPLC methods for dacomitinib generic drug products require Impurity DFAJ as a certified reference standard to establish system suitability criteria, determine relative retention times, and calibrate impurity quantitation. The validated RP-HPLC method that resolves Impurity 1 (RRT 0.69) from dacomitinib (RRT 1.00) and Impurity 2 (RRT 1.33) depends on the availability of the structurally authentic des-chloro impurity for peak identification and linearity verification across the 0.2–2 µg/mL calibration range [1][2].

Synthetic Process Optimization and Des-Chloro Byproduct Monitoring

During the commercial synthesis of dacomitinib, incomplete halogenation or premature reduction can generate the des-chloro intermediate corresponding to Impurity DFAJ. Process chemistry teams use the high-purity (>99.7%) compound as a reference marker to monitor this critical process-related impurity by HPLC, ensuring that the level of des-chloro byproduct remains below the ICH Q3A identification threshold (0.10% for a maximum daily dose >2 g/day) [3]. The 99.74% purity specification (0.26% total impurity burden) minimizes interference in low-level quantitation .

HRMS-Based Degradation Pathway Elucidation in Forced Degradation Studies

Stress testing (acid, base, oxidative, photolytic, thermal) of dacomitinib drug substance can produce a suite of degradation products, including the des-chloro quinazoline-4,6-diamine core. The absence of chlorine in Impurity DFAJ (monoisotopic mass 284.107339 Da) provides a unique high-resolution mass spectrometric signature that permits unequivocal identification against a background of chlorinated degradants, facilitating root-cause analysis in accelerated stability studies [4][5].

Medicinal Chemistry Structure–Activity Relationship (SAR) Studies on 4-Anilinoquinazoline Kinase Inhibitors

Medicinal chemistry groups investigating the contribution of the 3-chloro substituent to EGFR kinase inhibition use Impurity DFAJ as the critical des-chloro control compound. The differential in computed logP (2.8 for Impurity DFAJ vs. ~3.5 for dacomitinib) informs cell permeability predictions and guides the design of analogs with optimized lipophilic efficiency (LipE) [6]. The free C6 amine further serves as a versatile handle for parallel derivatization in library synthesis.

Quote Request

Request a Quote for N4-(4-FLUOROPHENYL)-7-METHOXYQUINAZOLINE-4,6-DIAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.